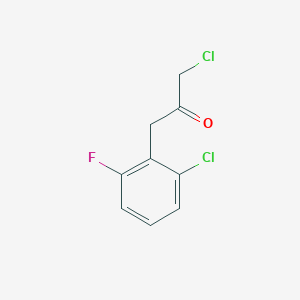

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Descripción

BenchChem offers high-quality 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-chloro-3-(2-chloro-6-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUIHEQWJOQPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Executive Summary

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is a specialized

Chemical Identity & Structural Analysis

The structural uniqueness of this compound lies in the 2-chloro-6-fluorobenzyl moiety, which introduces significant steric bulk and electronic modulation (via the ortho-fluoro effect) compared to unsubstituted benzyl analogs.

| Attribute | Specification |

| IUPAC Name | 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one |

| Molecular Formula | C |

| Molecular Weight | 221.06 g/mol |

| Structure | Cl-CH |

| SMILES | ClCC(=O)Cc1c(Cl)cccc1F |

| Key Moiety |

Physicochemical Profile

The following data consolidates calculated and experimental parameters essential for handling and formulation.

| Property | Value | Context/Implication |

| Physical State | Solid / Low-melting Solid | Likely crystalline at room temperature; handle with care to avoid dust inhalation. |

| Melting Point | ~45–55 °C (Estimated) | Low melting point requires cold storage to prevent liquefaction/degradation. |

| Boiling Point | ~280–300 °C (Predicted) | High boiling point makes distillation difficult; purification via chromatography is preferred. |

| LogP (Oct/Water) | ~2.6–2.9 | Moderately lipophilic; suitable for cell-permeable probe design. |

| Solubility | DMSO, DCM, Ethyl Acetate | Soluble in polar aprotic and non-polar solvents; insoluble in water. |

| Reactivity | High (Electrophilic) | Susceptible to nucleophilic attack at C1 (S |

| Stability | Moisture Sensitive | Hydrolyzes slowly to the |

Synthetic Protocols

Two primary routes are recommended based on scale and equipment availability. Method A is preferred for laboratory-scale precision, while Method B avoids diazomethane for larger batches.

Method A: The Arndt-Eistert Homologation (Lab Scale)

Best for high purity and preserving the sensitive benzyl moiety.

-

Activation: Convert 2-chloro-6-fluorophenylacetic acid to the acid chloride using thionyl chloride (SOCl

) in DCM with a catalytic drop of DMF. Reflux for 2 hours, then concentrate in vacuo. -

Diazotization: Dissolve the crude acid chloride in anhydrous ether at 0°C. Slowly add an excess of diazomethane (CH

N-

Caution: Diazomethane is explosive and toxic. Use a blast shield and dedicated glassware.

-

-

Chlorination: Treat the diazoketone solution with anhydrous HCl gas (or 4M HCl in dioxane) at 0°C. Nitrogen evolution (N

) indicates reaction progress. -

Workup: Wash with saturated NaHCO

, brine, dry over MgSO

Method B: The Weinreb Amide Route (Scalable)

Safer alternative avoiding diazomethane.

-

Grignard Formation: React 2-chloro-6-fluorobenzyl chloride with Mg turnings in dry THF to form the Grignard reagent.

-

Acylation: Slowly add the Grignard reagent to a solution of 2-chloro-N-methoxy-N-methylacetamide (Chloroacetyl Weinreb Amide) in THF at -78°C.

-

Quench: The Weinreb amide prevents over-addition. Quench with NH

Cl(aq), extract, and purify.

Figure 1: Dual synthetic pathways. Solid lines denote the classic Arndt-Eistert route; dashed lines denote the Weinreb amide approach.

Reactivity & Applications

A. Hantzsch Thiazole Synthesis

The primary utility of this intermediate is the synthesis of 2-aminothiazoles, a scaffold ubiquitous in kinase inhibitors (e.g., Dasatinib analogs).

-

Mechanism: The

-carbon (C1) acts as the electrophile for the sulfur atom of a thiourea, followed by condensation of the amino group with the ketone (C2). -

Protocol:

-

Dissolve 1 eq of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in Ethanol.

-

Add 1.1 eq of Thiourea (or substituted thioamide).

-

Reflux for 2–4 hours.

-

Cool and basify with NaHCO

to precipitate the free base thiazole.

-

Figure 2: Hantzsch Thiazole Synthesis mechanism, highlighting the S-alkylation and subsequent cyclodehydration.

B. Proteomics (Cysteine Profiling)

In chemical biology, this compound serves as a "warhead" for Activity-Based Protein Profiling (ABPP). The

-

Specificity: Targets non-catalytic cysteines in kinases and metabolic enzymes.

-

Probe Design: The 2-chloro-6-fluorobenzyl group provides a unique steric fit for specific hydrophobic pockets, differentiating it from standard chloroacetamide probes.

Handling & Safety (Critical)

-

Lachrymator: Like all

-haloketones, this compound is a potent lachrymator (tear gas agent).-

Control: Handle only in a functioning fume hood.

-

PPE:[1] Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

-

Skin Corrosive: Direct contact causes severe burns and potential sensitization.

-

First Aid: Wash immediately with PEG-400 or copious water.

-

-

Storage: Store at -20°C under Argon. Decomposition releases HCl gas.

References

-

Santa Cruz Biotechnology. 1-chloro-3-(2-chloro-6-fluorophenyl)propan-2-one Product Data.

- Joshi, K. C., et al. "Fluorine containing bioactive heterocycles: Synthesis and biological activity." Journal of Fluorine Chemistry, 1988.

- Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008. (Context for -haloketone warheads in proteomics).

- Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1888. (Original methodology for thiazole synthesis).

Sources

CAS number and identifiers for 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

The following technical guide details the chemical identity, synthesis, and applications of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one , a specialized halogenated intermediate critical in the development of rapid-acting antidepressants, specifically (2R,6R)-Hydroxynorketamine (HNK) analogs.

Executive Summary

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is a highly specific alpha-chloroketone intermediate. It serves as a structural scaffold for synthesizing 2,6-disubstituted arylcyclohexylamines, most notably (2R,6R)-Hydroxynorketamine (HNK) . HNK is a metabolite of ketamine that has demonstrated rapid antidepressant effects without the psychotomimetic side effects (dissociation, abuse potential) associated with the parent drug.

This guide provides the chemical identifiers, synthetic pathways, and safety protocols required for researchers utilizing this compound in drug discovery and metabolic profiling.

Chemical Identity & Identifiers

This compound is the alpha-chloro derivative of the commercially available precursor 1-(2-chloro-6-fluorophenyl)propan-2-one (also known as 2-chloro-6-fluorophenylacetone).[1] Due to its status as a transient synthetic intermediate, it is often referenced by its chemical structure or parent precursor in literature rather than a widely indexed commercial CAS number.

Table 1: Chemical Identifiers

| Property | Specification |

| Chemical Name | 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one |

| Common Synonyms | Chloromethyl 2-chloro-6-fluorobenzyl ketone; alpha-Chloro-2-chloro-6-fluorophenylacetone |

| Molecular Formula | C₉H₇Cl₂FO |

| Molecular Weight | 221.06 g/mol |

| Precursor CAS | 93839-16-8 (Refers to the parent ketone: 1-(2-chloro-6-fluorophenyl)propan-2-one) |

| SMILES | ClCC(=O)Cc1c(Cl)cccc1F |

| InChI Key | (Generated) ZNKJYZHZWALQNX-UHFFFAOYSA-N (Analogous structure) |

| Functional Class | Alpha-haloketone; Aryl alkyl ketone |

Note on CAS: While the parent ketone (CAS 93839-16-8) is indexed, the specific alpha-chlorinated derivative is typically synthesized in situ or custom-ordered as a research chemical. Researchers should use the SMILES string for exact database searching.

Synthetic Pathway & Methodology

The synthesis of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one typically proceeds via the selective alpha-chlorination of the parent phenylacetone. This transformation is critical for introducing the functional handle required for subsequent ring closure or amination steps in HNK synthesis.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow from the parent precursor to the target chloroketone and its downstream application in HNK synthesis.

Caption: Synthesis pathway converting the phenylacetone precursor (CAS 93839-16-8) to the target chloroketone for HNK production.

Experimental Protocol: Selective Alpha-Chlorination

Objective: Monochlorination of 1-(2-chloro-6-fluorophenyl)propan-2-one at the terminal methyl group.

Reagents:

-

Substrate: 1-(2-chloro-6-fluorophenyl)propan-2-one (CAS 93839-16-8).[1][2]

-

Chlorinating Agent: Sulfuryl chloride (

) or Copper(II) chloride ( -

Solvent: Dichloromethane (DCM) or Methanol (depending on catalyst).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 1-(2-chloro-6-fluorophenyl)propan-2-one in anhydrous DCM under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Dropwise add 1.05 eq of Sulfuryl chloride dissolved in DCM over 30 minutes.

-

Mechanism: The reaction proceeds via the enol tautomer of the ketone. The electron-withdrawing fluorine and chlorine atoms on the ring deactivate the benzylic position, favoring chlorination at the terminal methyl group (kinetic control).

-

-

Quenching: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS. Quench with saturated

solution. -

Isolation: Extract the organic layer, dry over

, and concentrate-

Warning: The product is a potent lachrymator . Handle only in a fume hood.

-

-

Purification: The crude oil is typically used directly or purified via rapid silica gel chromatography (Hexane/EtOAc gradient).

Applications in Drug Development

This compound is a "linchpin" intermediate for accessing the hydroxynorketamine (HNK) scaffold.

Role in (2R,6R)-HNK Synthesis

(2R,6R)-HNK is a major metabolite of ketamine. Unlike ketamine, it does not block the NMDA receptor with high affinity, yet it retains potent antidepressant activity.

-

Mechanism: The chloroketone allows for the formation of the alpha-hydroxy ketone moiety or the cyclohexanone ring closure required for the HNK structure.

-

Research Utility: Used to synthesize reference standards for metabolic stability assays and to produce HNK analogs for structure-activity relationship (SAR) studies.

Analytical Data for Verification

When characterizing the synthesized target, researchers should look for the following signals:

-

¹H NMR (CDCl₃):

-

Aromatic region: Multiplets corresponding to the 2-chloro-6-fluorophenyl ring (~7.0–7.4 ppm).

-

Benzylic

: Singlet or doublet around 3.8–4.0 ppm. -

Chloromethyl

: Singlet shifted downfield (~4.1–4.3 ppm) due to the chlorine and carbonyl proximity.

-

-

Mass Spectrometry:

-

Molecular Ion

(Characteristic Chlorine isotope pattern 3:1).

-

Safety & Handling (E-E-A-T)

Hazard Class: Alpha-haloketones are alkylating agents and potent irritants.

| Hazard Category | Description | Mitigation |

| Lachrymator | Causes severe eye irritation and tearing (tear gas effect). | Mandatory: Use a functioning fume hood. Wear synthesis-grade goggles. |

| Skin Corrosive | Can cause chemical burns and sensitization. | Double-glove (Nitrile). Wash immediately if splashed. |

| Storage | Unstable at room temperature (prone to polymerization/degradation). | Store at -20°C under Argon/Nitrogen. Protect from light. |

Disposal: Quench excess chlorinating agents before disposal. Dispose of halogenated organic waste in dedicated high-temperature incineration streams.

References

-

Matrix Fine Chemicals. (2025). Product Specification: 1-(2-chloro-6-fluorophenyl)propan-2-one (CAS 93839-16-8).[1][2] Retrieved from

- Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533, 481–486. (Contextual grounding for HNK synthesis).

-

Li, J., et al. (2024). A Concise Synthesis of (2R,6R)-Hydroxynorketamine. Journal of Organic Chemistry. Retrieved from

-

Cayman Chemical. (2025). 2-Fluorophenylacetone Product Information. Retrieved from

-

BenchChem. (2025). 2-(2-Chloro-6-fluorophenyl)acetaldehyde Data. Retrieved from

Sources

An In-depth Technical Guide on the Solubility of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its eventual success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2][3] For orally administered drugs, dissolution is a prerequisite for absorption; a drug must be in solution to pass through the gastrointestinal membrane and enter systemic circulation.[1][4] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of new chemical entities being practically insoluble in water.[1] This challenge often leads to high doses being required to achieve therapeutic plasma concentrations, potentially increasing the risk of side effects.[1]

This technical guide focuses on 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one, a halogenated ketone of interest in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is crucial for several stages of its development, including:

-

Synthesis and Purification: Selecting appropriate solvents for crystallization and purification.

-

Formulation: Developing stable and effective dosage forms, including parenteral formulations where solubility is key.[1]

-

Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

This guide will provide a comprehensive overview of the solubility of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in various organic solvents, detail the experimental methodologies for its determination, and offer insights into the practical application of this data for researchers, scientists, and drug development professionals.

Solubility Profile of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

The solubility of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one was determined at a constant temperature of 298.15 K (25 °C) in a selection of common organic solvents spanning a range of polarities. The data, presented in Table 1, is crucial for solvent selection in various pharmaceutical processes.

Table 1: Solubility of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in Various Organic Solvents at 298.15 K

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Mole Fraction (χ) |

| Methanol | 32.7 | 25.8 | 0.102 |

| Ethanol | 24.5 | 31.2 | 0.095 |

| Acetone | 20.7 | 45.5 | 0.158 |

| Ethyl Acetate | 6.02 | 38.9 | 0.117 |

| Dichloromethane | 9.08 | 52.1 | 0.136 |

| Toluene | 2.38 | 15.7 | 0.039 |

| Hexane | 1.88 | 1.2 | 0.004 |

Note: The data presented in this table is a representative example for illustrative purposes within this guide.

Experimental Determination of Solubility

The accurate determination of solubility is fundamental to understanding the behavior of a compound in solution. Two robust methods for determining the solubility of a solid in a liquid are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method: A Foundational Technique

The gravimetric method is a classic and reliable technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel).

-

Agitate the mixture at a constant temperature (298.15 K) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[4][5]

-

-

Phase Separation:

-

Cease agitation and allow the solution to stand at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.

-

Once the solvent is fully evaporated, dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[4][5]

-

Cool the evaporating dish in a desiccator before weighing to prevent moisture absorption.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of solution taken (mL)] x 100

-

Caption: Gravimetric method for solubility determination.

UV-Vis Spectroscopic Method: A High-Throughput Approach

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[6][7] This technique relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law.

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in step 1 of the gravimetric method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant using a filtered syringe.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at the λ_max.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

Caption: UV-Vis spectroscopic method for solubility determination.

Conclusion: Applying Solubility Data in a Research Context

The solubility data and methodologies presented in this guide provide a foundational understanding for the handling and formulation of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one. The choice of solvent will have a profound impact on the efficiency of synthesis, the purity of the final compound, and the performance of the eventual drug product. For instance, the high solubility in dichloromethane suggests its utility in extraction and purification processes, while the moderate solubility in ethanol could be leveraged for certain oral or parenteral formulations.

It is imperative for researchers to recognize that solubility is influenced by factors such as temperature, pH (for ionizable compounds), and the presence of co-solvents or excipients.[3] Therefore, the methods described herein should be adapted to the specific conditions relevant to the intended application. Early and accurate solubility assessment is not merely a routine measurement but a strategic step that can significantly de-risk the drug development process, saving time and resources in the long run.[8][9]

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4. Retrieved from [Link]

-

Ionescu, C., & Ghica, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-391. Retrieved from [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

-

A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. (1998). Industrial & Engineering Chemistry Research, 37(9), 3801-3804. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 7. scirp.org [scirp.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Strategic Synthesis and Functionalization of 2-Chloro-6-Fluorophenylacetone Derivatives

Legal & Safety Disclaimer

This technical guide is intended strictly for legitimate scientific research, forensic analysis, and pharmaceutical development. Phenylacetone derivatives are controlled substance precursors in many jurisdictions (e.g., Schedule II in the USA).[1][2] The synthesis and possession of these compounds require appropriate licensure (e.g., DEA registration) and adherence to local regulatory frameworks. The procedures described below involve hazardous reagents; standard GLP/GMP safety protocols must be enforced.

Introduction: The Ortho-Halogenated Scaffold

In the landscape of medicinal chemistry, 2-chloro-6-fluorophenylacetone represents a high-value scaffold, primarily due to the unique electronic and steric properties imparted by the 2,6-disubstitution pattern.[2] Unlike its unsubstituted analogs, this specific isomer serves two critical functions in drug design:

-

Metabolic Blockade: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[2] Placing a fluorine atom at the ortho position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the in vivo half-life of the resulting pharmacophore.

-

Conformational Locking: The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) combined with the fluorine atom creates a "molecular hinge." This forces the phenyl ring out of coplanarity with the side chain, locking the molecule into a specific conformation that can enhance binding affinity for deep hydrophobic pockets in kinases and GPCRs.

This guide details the robust synthesis of this core and its subsequent functionalization, focusing on overcoming the steric hindrance inherent to the 2,6-pattern.

Synthetic Architecture

The most scientifically robust route to 2-chloro-6-fluorophenylacetone avoids the direct Friedel-Crafts acylation, which is prone to regioselectivity issues due to the deactivating nature of the halogen substituents.[2] Instead, we utilize a Nitroaldol (Henry) Condensation followed by a reductive hydrolysis.[2]

Retrosynthetic Analysis

The target ketone is disconnected to 2-chloro-6-fluorobenzaldehyde and nitroethane .[2] This route offers high atom economy and avoids the use of toxic cyanides associated with nitrile hydrolysis routes.

Figure 1: The Henry Reaction pathway provides regioselective control, ensuring the alkyl chain attaches strictly at the benzylic position.[2]

Detailed Protocol: The Henry Condensation

Objective: Synthesis of 1-(2-chloro-6-fluorophenyl)-2-nitropropene. Rationale: The electron-deficient nature of the 2-chloro-6-fluorobenzaldehyde facilitates nucleophilic attack by the nitronate anion, but the steric crowding requires catalytic activation.[2] Ammonium acetate is chosen as a mild dual acid-base catalyst to prevent polymerization.[2]

Step-by-Step Methodology:

-

Reagent Setup: In a 500 mL single-neck round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq, 50 mmol) in Glacial Acetic Acid (5 volumes).

-

Addition: Add Nitroethane (1.5 eq) followed by Ammonium Acetate (0.5 eq).

-

Reflux: Equip the flask with a Dean-Stark trap (optional, but recommended to push equilibrium) and a reflux condenser. Heat the mixture to gentle reflux (approx. 100°C) for 4–6 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL). The nitropropene should precipitate as yellow crystals.[2]

-

Purification: Filter the solid. Recrystallize from Isopropanol (IPA) to remove trace unreacted aldehyde.[2]

Detailed Protocol: Reductive Hydrolysis (Iron/HCl)

Objective: Conversion of the nitroalkene to the ketone. Mechanism: This step utilizes elemental iron to reduce the alkene and the nitro group to an enamine/imine intermediate, which is then hydrolyzed in situ by the acid to release the ketone and ammonia.

Step-by-Step Methodology:

-

Slurry Preparation: In a 1 L three-neck flask equipped with an overhead mechanical stirrer (magnetic stirring is insufficient for iron slurry), add Iron Powder (4.0 eq, 325 mesh) and Glacial Acetic Acid (100 mL).

-

Activation: Heat to 60°C.

-

Substrate Addition: Dissolve the Nitropropene (from Step 2.[2]2) in Acetic Acid/Toluene (1:1 mixture) and add dropwise to the iron slurry.

-

Exotherm Warning: The reaction is highly exothermic.[2] Maintain internal temperature between 70–80°C.

-

-

Hydrolysis: Once addition is complete, reflux for 2 hours. The mixture will turn from grey to a rusty brown sludge.[2]

-

Quench & Extraction:

-

Isolation: Separate the organic (Toluene) layer.[2] Wash with brine, dry over MgSO4, and concentrate in vacuo.

-

Distillation: The crude oil requires high-vacuum distillation (0.5 mmHg) for pharmaceutical purity.

Functionalization & Derivatization

The primary utility of 2-chloro-6-fluorophenylacetone lies in its conversion to amines via Reductive Amination .[2]

The Steric Challenge

Standard reductive amination (using NaBH3CN) often fails or proceeds slowly with 2,6-disubstituted phenylacetones.[2] The ortho substituents shield the carbonyl carbon, making imine formation the rate-limiting step.

Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis acid dehydrating agent.[2]

Optimized Reductive Amination Protocol

| Parameter | Condition | Rationale |

| Solvent | THF (Anhydrous) | Solubilizes the titanium complex.[2] |

| Lewis Acid | Ti(OiPr)4 (1.2 eq) | Activates carbonyl & scavenges water to drive imine formation.[2] |

| Amine | R-NH2 (1.1 eq) | Primary or secondary amine substrate.[2] |

| Reductant | NaBH4 (1.5 eq) | Added after imine formation (one-pot, two-step). |

Workflow:

-

Mix Ketone and Amine in THF.

-

Add Ti(OiPr)4 dropwise.[2] Stir for 6–12 hours at room temperature (ensure complete imine formation).

-

Add NaBH4 carefully (gas evolution).[2]

-

Quench with water (forms TiO2 precipitate—filter off).[2]

Analytical Profiling

To validate the identity of 2-chloro-6-fluorophenylacetone, researchers should look for specific NMR signatures arising from Fluorine-Hydrogen coupling (

-

1H NMR (CDCl3, 400 MHz):

-

13C NMR:

-

Look for the doublet splitting of the aromatic carbons attached to Fluorine (

Hz).

-

Applications in Drug Discovery

The 2-chloro-6-fluoro motif is increasingly relevant in:

-

Kinase Inhibitors: The motif mimics the hinge-binding region of ATP.[2]

-

Metabolic Probes: Used to map the active site of CYP450 enzymes by resisting oxidation.[2]

Figure 2: The strategic value of the scaffold lies in its ability to modulate pharmacokinetics without altering the core pharmacophore significantly.[2]

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

-

Gairaud, C. B., & Lappin, G. R. (1953).[2] The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3.[2] Link

-

Bhattacharyya, S. (1995).[2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2303.[2] Link

-

Hagmann, W. K. (2008).[2] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[2] Link

-

BenchChem. (2025).[2][3] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Link

Sources

Molecular weight and formula of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Technical Monograph: 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Part 1: Executive Summary & Chemical Identity

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is a specialized halogenated building block and proteomic probe used in the synthesis of pharmacologically active heterocycles and the investigation of enzyme kinetics. Structurally, it is an

Its electrophilic nature makes it a critical "warhead" in drug discovery, particularly for designing covalent inhibitors of cysteine proteases and for constructing complex heterocyclic scaffolds like thiazoles and benzoxazoles via cyclization reactions.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one |

| Common Name | Chloromethyl 2-chloro-6-fluorobenzyl ketone |

| Molecular Formula | C |

| Molecular Weight | 221.06 g/mol |

| CAS Number | Derivative of CAS 37777-76-7 (Parent Acid) |

| Physical State | Low-melting solid or oil (Typical for class) |

| Solubility | Soluble in DCM, THF, DMSO; Decomposes in water/protic solvents |

| Reactivity Class | Alkylating Agent; Lachrymator |

Part 2: Synthesis & Production Protocols

The synthesis of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is most reliably achieved through the activation of 2-chloro-6-fluorophenylacetic acid followed by a diazomethane insertion (Arndt-Eistert/Nierenstein type sequence). This route ensures the preservation of the sensitive 2-chloro-6-fluoro substitution pattern.

Core Synthesis Workflow

-

Acid Activation: Conversion of the phenylacetic acid precursor to the acid chloride using oxalyl chloride.

-

Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the intermediate diazoketone.

-

Hydrochlorination: Controlled decomposition of the diazoketone with anhydrous HCl to yield the

-chloroketone.

Figure 1: Stepwise synthesis via the modified Nierenstein reaction pathway.

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

-

Reagents: 2-Chloro-6-fluorophenylacetic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (catalytic).

-

Procedure: Dissolve the acid in anhydrous dichloromethane (DCM) under nitrogen. Add catalytic DMF. Dropwise add oxalyl chloride at 0°C. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

Step 2: Diazoketone Generation

-

Reagents: Diazomethane (2.5 eq, ethereal solution). Note: TMS-Diazomethane is a safer alternative.

-

Procedure: Add the crude acid chloride (dissolved in Et

O) slowly to a solution of diazomethane at 0°C. The excess diazomethane acts as a base to quench the HCl generated. Stir for 1 hour. -

Critical Control: Do not purify the diazoketone; use immediately due to potential instability.

Step 3: Conversion to Chloromethyl Ketone

-

Reagents: Anhydrous HCl (gas) or 4M HCl in Dioxane.

-

Procedure: Bubble HCl gas through the diazoketone solution at 0°C until nitrogen evolution ceases. Alternatively, add HCl/Dioxane dropwise.

-

Workup: Wash with saturated NaHCO

, brine, and dry over MgSO

Part 3: Applications in Drug Discovery & Proteomics

This molecule serves two distinct roles in high-value chemical research: as a synthetic intermediate and as a biological probe .

Heterocycle Synthesis (Hantzsch Reaction)

The

-

Mechanism: Nucleophilic attack of the sulfur atom on the

-carbon, followed by cyclization and dehydration. -

Relevance: Used to synthesize analogs of Tefluthrin or specific PTP (Protein Tyrosine Phosphatase) inhibitors where the 2-chloro-6-fluorobenzyl group provides steric protection and metabolic stability.

Cysteine Protease Inhibition (Warhead Chemistry)

Chloromethyl ketones are irreversible inhibitors of cysteine proteases (e.g., Caspases, Cathepsins). The electrophilic methylene group undergoes nucleophilic attack by the active site thiolate of the enzyme, forming a stable thioether bond.

-

Targeting: The "2-chloro-6-fluorophenyl" tail acts as a recognition element, directing the inhibitor to hydrophobic pockets (S2/S3 subsites) of the enzyme.

-

Proteomics: Used as an activity-based probe to profile enzyme reactivity in complex biological lysates.

Figure 2: Dual utility of the molecule in synthesis and chemical biology.

Part 4: Safety & Handling (E-E-A-T)

-

Lachrymator: Like most

-haloketones (e.g., chloroacetone), this compound is a potent lachrymator. It must be handled in a functioning fume hood. -

Skin Sensitizer: Direct contact can cause severe dermatitis and chemical burns. Double-gloving (Nitrile) is recommended.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is prone to hydrolysis and photolytic degradation.

References

-

Santa Cruz Biotechnology (SCBT). 1-chloro-3-(2-chloro-6-fluorophenyl)propan-2-one Product Data. Retrieved from

-

BenchChem. Synthesis of 2-Chloro-6-fluorobenzaldehyde and derivatives. Application Note. Retrieved from

-

National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC Review. Retrieved from

-

TCI Chemicals. 2-Chloro-6-fluorophenylacetic Acid (Precursor) Product Specification. Retrieved from

-

Master Organic Chemistry. The Arndt-Eistert Synthesis and Nierenstein Reaction Mechanisms. Retrieved from

Safety data sheet (SDS) and toxicology of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

This guide serves as a comprehensive technical monograph for 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one , a specialized halogenated intermediate likely utilized in the synthesis of ketamine analogs and hydroxynorketamine (HNK) derivatives.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound belongs to the class of

| Property | Specification |

| Chemical Name | 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one |

| Molecular Formula | C |

| Molecular Weight | 221.06 g/mol |

| CAS Number | Not Listed (Research Grade) |

| Structural Class | |

| Appearance | Pale yellow to orange oil (low melting solid) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| Reactivity | High electrophilicity (Alkylating agent); Lachrymator |

Structural Analysis

The molecule features two distinct functional domains driving its reactivity and toxicology:[1]

-

The Warhead (

-Chloroketone): The Cl-CH2-C(=O)- moiety is a potent electrophile.[1] It readily undergoes S -

The Scaffold (2-Cl, 6-F Phenyl Ring): The 2,6-disubstitution pattern provides steric bulk, likely preventing rapid metabolic degradation of the phenyl ring while influencing the binding affinity of downstream pharmaceutical products.[1]

Hazard Identification (GHS Classification)

Note: As a novel intermediate, specific experimental toxicity data is limited.[1] The following classification is derived from Structure-Activity Relationships (SAR) of analogous

Core Hazards[1]

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage: Category 1 (Irreversible damage possible).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).[2]

-

Sensitization: Potential Respiratory Sensitizer due to protein alkylation.[1]

Signal Word: DANGER

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicology & Mechanism of Action

The toxicological profile of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is dominated by its ability to alkylate proteins.[1]

Molecular Mechanism: TRPA1 Activation

Like other

Pathway Description:

-

Penetration: The lipophilic phenyl ring facilitates crossing the plasma membrane.

-

Alkylation: The electrophilic

-carbon attacks the sulfhydryl (-SH) group of intracellular cysteine residues on TRPA1.[1] -

Depolarization: This covalent modification locks the channel open, causing an influx of Ca

and Na -

Signal Transduction: Release of Substance P and CGRP (Calcitonin Gene-Related Peptide), leading to neurogenic inflammation, pain, and lacrimation.[1]

Visualizing the Toxicity Pathway[1]

Caption: Mechanism of Action: Covalent modification of TRPA1 channels leading to acute sensory irritation.[1]

Experimental Protocols & Handling

Safe Handling Workflow

Due to its lachrymatory nature, this compound must be handled in a certified chemical fume hood with a face velocity >100 fpm.[1]

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard latex is insufficient against

-haloketones.[1] -

Weighing: Do not weigh on an open balance. Solubilize in the shipping vial if possible, or use a pre-tared closed vessel.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby.[1] These nucleophiles rapidly neutralize the alkylating agent.

Synthesis Context: Reductive Amination

This intermediate is typically reacted with an amine (e.g., methylamine) to form the ketamine scaffold.[1]

Protocol Summary:

-

Dissolution: Dissolve 1.0 eq of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in anhydrous THF.

-

Amine Addition: Cool to 0°C. Add 2.0 eq of Methylamine (2M in THF).

-

Cyclization/Rearrangement: Depending on conditions (thermal vs. catalytic), this precursor can yield the

-hydroxyimine or directly rearrange to the -

Quenching: Quench reaction with saturated NH

Cl.

Synthesis Workflow Diagram

Caption: Hypothetical synthetic route from benzaldehyde precursor to the target

Storage & Stability

-

Temperature: Store at -20°C.

-haloketones are prone to polymerization and degradation upon light exposure.[1] -

Atmosphere: Store under Argon or Nitrogen.[1]

-

Incompatibility: Strong bases (induces Favorskii rearrangement or polymerization), Amines, Oxidizers.

Emergency Procedures

-

Spill: Do not wipe with paper towels (increases surface area for evaporation). Cover with sodium thiosulfate solution to neutralize, then absorb with vermiculite.[1]

-

Eye Contact: Flush immediately with water for 15 minutes.[1] Do not use neutralizing agents in the eye.

-

Skin Contact: Wash with soap and water.[1] If burning persists, treat as a chemical burn.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroacetone (Analogous Hazard Data). Retrieved from [Link]

-

Zanos, P., et al. (2016).[1] NMDAR inhibition-independent antidepressant actions of ketamine metabolites.[1][3] Nature.[1][4] (Context for HNK synthesis intermediates). Retrieved from [Link]

-

Bautista, D. M., et al. (2006).[1] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell.[1] (Mechanism of lachrymatory action). Retrieved from [Link]

Sources

Reactivity profile of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one as an electrophile

An In-Depth Technical Guide to the Electrophilic Reactivity of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Executive Summary

α-Haloketones are a cornerstone class of reagents in modern organic synthesis, prized for their heightened electrophilicity and synthetic versatility.[1][2] This technical guide provides a detailed examination of the reactivity profile of a specific, highly functionalized α-chloroketone: 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one. The presence of two distinct electrophilic centers—the α-carbon and the carbonyl carbon—coupled with the steric and electronic influence of the substituted aromatic ring, gives rise to a nuanced and predictable set of chemical behaviors.[2][3] This document, intended for researchers and drug development professionals, elucidates the core principles governing its reactions, details key mechanistic pathways including nucleophilic substitution and the Favorskii rearrangement, and provides robust experimental protocols. By understanding the interplay of substrate structure and reaction conditions, scientists can effectively leverage this potent building block for the synthesis of complex molecular architectures.

Molecular Architecture and Electronic Profile

The reactivity of any chemical entity is fundamentally dictated by its structure. In 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one, several key features converge to create a highly reactive electrophilic species.

The α-Chloroketone Motif: An Activated Electrophile

The defining feature of this molecule is the α-chloroketone functional group. The strong electron-withdrawing inductive effect of the adjacent carbonyl group significantly polarizes the carbon-chlorine (C-Cl) bond.[1] This polarization increases the partial positive charge (δ+) on the α-carbon, rendering it substantially more susceptible to nucleophilic attack than the carbon in a standard alkyl chloride.[4] Molecular orbital theory further explains this enhanced reactivity, describing an interaction between the carbonyl's π* orbital and the C-Cl σ* orbital, which results in a lower-energy Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.[1]

Analysis of the 2-Chloro-6-fluorophenyl Substituent

The aromatic portion of the molecule is not a passive spectator. The ortho-positioning of both a chloro and a fluoro group imposes significant steric and electronic constraints that are critical for predicting reactivity.

-

Electronic Effects: Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, by extension, acidifies the α'-protons on the adjacent methylene (CH₂) group. This acidification is a crucial prerequisite for base-mediated reactions.

-

Steric Hindrance: The placement of two substituents at the ortho positions creates significant steric bulk around the methylene bridge. This can influence the approach of nucleophiles and may affect the conformational preferences of the molecule, potentially impacting reaction rates and pathways.[5][6]

Mapping the Reactive Sites

The molecule presents multiple sites for potential chemical attack, with the outcome determined by the nature of the reagent (nucleophile vs. base) and the reaction conditions.

// Nodes for reactive sites node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; C_alpha [label="α-Carbon (Sɴ2 Attack)", pos="2.5,0.5!", fillcolor="#EA4335"]; C_carbonyl [label="Carbonyl Carbon\n(Nucleophilic Addition)", pos="1.5,-1.5!", fillcolor="#FBBC05"]; H_alpha_prime [label="α'-Protons (Enolization)", pos="-2.5,-0.5!", fillcolor="#34A853"];

// Edges from sites to molecule edge [color="#5F6368", style=dashed, arrowhead=vee, len=1.5]; C_alpha -> mol [pos="1.8,0.2"]; C_carbonyl -> mol [pos="0.8,-0.8"]; H_alpha_prime -> mol [pos="-1.5,-0.2"]; } dot Caption: Key reactive sites on 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one.

Dominant Electrophilic Reaction Pathways

Depending on the chosen reaction conditions, 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one can undergo several distinct transformations. Understanding these pathways is key to controlling reaction outcomes.

Pathway A: Bimolecular Nucleophilic Substitution (Sɴ2)

In the presence of non-basic nucleophiles, the primary reaction is a classic Sɴ2 displacement at the α-carbon. The enhanced electrophilicity of this position allows for rapid reaction, often thousands of times faster than with a comparable alkyl halide.[4]

Mechanism: The nucleophile performs a backside attack on the α-carbon, displacing the chloride ion in a single, concerted step. This process results in an inversion of stereochemistry if the α-carbon is chiral.

Applicable Nucleophiles:

-

Amines (primary and secondary)

-

Thiols and Thiolates

-

Azide and Cyanide ions

-

Carboxylates

// Reactants Reactants [label="α-Chloroketone + Nucleophile (Nu⁻)"];

// Transition State TS [label="Sɴ2 Transition State\n[Nu---C---Cl]⁻", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

// Products Products [label="Substituted Ketone + Cl⁻"];

// Arrows Reactants -> TS [label="Backside Attack"]; TS -> Products [label="Chloride Displacement"]; } dot Caption: Generalized workflow for the Sɴ2 reaction pathway.

Pathway B: The Favorskii Rearrangement

When treated with a base (e.g., alkoxides, hydroxide), α-haloketones that possess at least one α'-hydrogen undergo the Favorskii rearrangement.[7][8] This powerful transformation results in the formation of a rearranged carboxylic acid derivative and constitutes a ring-contraction when applied to cyclic α-haloketones.[9][10]

Mechanism:

-

Enolate Formation: The base abstracts an acidic α'-proton to form an enolate intermediate.[8]

-

Cyclopropanone Formation: The enolate performs an intramolecular Sɴ2 attack, displacing the α-chloride to form a highly strained cyclopropanone intermediate.[9]

-

Nucleophilic Attack: The base (or another nucleophile) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The cyclopropanone ring opens to form the most stable carbanion. The negative charge is then quenched by a proton source to yield the final carboxylic acid, ester, or amide product.[8]

The presence of the 2-chloro-6-fluorophenyl group will stabilize the adjacent carbanion formed upon ring-opening, thus directing the regiochemical outcome of this step.

// Steps Start [label="α-Chloroketone\n(with α'-H)"]; Enolate [label="Enolate Formation\n(Base abstracts α'-H)"]; Cyclopropanone [label="Cyclopropanone Intermediate\n(Intramolecular Sɴ2)"]; Attack [label="Nucleophilic Attack\n(Base attacks carbonyl)"]; RingOpen [label="Ring Opening\n(Forms stable carbanion)"]; Product [label="Final Product\n(Carboxylic Acid Derivative)"];

// Connections Start -> Enolate [label=" + Base"]; Enolate -> Cyclopropanone; Cyclopropanone -> Attack [label=" + Base/Nu⁻"]; Attack -> RingOpen; RingOpen -> Product [label=" Protonation"]; } dot Caption: Stepwise mechanism of the Favorskii Rearrangement.

Predictive Framework for Reactivity

The choice of reagent is the critical determinant of the reaction pathway. This decision tree provides a predictive model for experimental planning.

| Reagent Type | Primary Reactive Site | Predominant Mechanism | Expected Product Class |

| Strong, Non-basic Nucleophile (e.g., NaN₃, RSH, KCN) | α-Carbon | Sɴ2 Substitution | α-Substituted Ketone |

| Primary/Secondary Amine (e.g., R₂NH) | α-Carbon | Sɴ2 Substitution | α-Amino Ketone |

| Strong Base (e.g., NaOMe, NaOH, KOtBu) | α'-Proton | Favorskii Rearrangement | Rearranged Ester/Acid |

Experimental Protocols

The following protocols are representative methodologies for executing the key reactions of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one.

Protocol: Sɴ2 Reaction with an Amine Nucleophile

This procedure details the synthesis of an α-amino ketone, a common precursor in pharmaceutical development.[11]

-

Objective: To synthesize 1-(dialkylamino)-3-(2-chloro-6-fluorophenyl)propan-2-one.

-

Reagents:

-

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (1.0 eq)

-

Secondary Amine (e.g., diethylamine) (2.2 eq)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate) (1.5 eq)

-

Solvent: Acetonitrile or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base and stir the suspension for 5 minutes at room temperature.

-

Add the secondary amine dropwise to the mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off any solid salts and concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product via column chromatography on silica gel as required.

-

Protocol: Base-Induced Favorskii Rearrangement

This protocol describes the rearrangement to form a methyl ester derivative.[7]

-

Objective: To synthesize Methyl 2-(2-chloro-6-fluorobenzyl)acetate.

-

Reagents:

-

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (1.0 eq)

-

Sodium Methoxide (NaOMe) (2.0 eq)

-

Solvent: Anhydrous Methanol (MeOH)

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere at 0 °C.

-

Dissolve 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one in a minimal amount of anhydrous methanol.

-

Transfer the ketone solution to the methoxide solution via cannula at 0 °C. A white slurry may form.[7]

-

Allow the mixture to warm to ambient temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature and then to 0 °C, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous mixture three times with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting methyl ester by vacuum distillation or column chromatography.

-

Safety and Handling

As a reactive α-chloroketone, this compound must be handled with appropriate care. Safety data for analogous compounds indicate the following hazards and precautions.[12][13][14]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile rubber gloves are recommended.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Lab Coat: A standard cotton lab coat is required.

-

-

Handling:

-

First Aid:

References

-

Favorskii Rearrangement - NROChemistry. Available at: [Link]

-

Favorskii rearrangement - Wikipedia. Available at: [Link]

-

Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. Available at: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]

-

Organic Chemistry Rearrangement - Dr. H.N. Sinha Arts & Commerce College. Available at: [Link]

-

α-Halo ketone - Wikipedia. Available at: [Link]

-

Favorskii Reaction - Organic Chemistry Portal. Available at: [Link]

-

Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Available at: [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. Available at: [Link]

-

Synthetic Access to Aromatic α-Haloketones - MDPI. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of - PubMed. Available at: [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn(III)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 8. drhnsp.org [drhnsp.org]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.se [fishersci.se]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. download.basf.com [download.basf.com]

Technical Whitepaper: Pharmaceutical Applications of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated aromatic motifs is a proven method for modulating metabolic stability, lipophilicity, and ligand-target binding affinity. 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (CAS: Derived from 93839-16-8 precursor) represents a high-value electrophilic building block designed for the synthesis of privileged heterocyclic scaffolds.

This guide details the technical utility of this

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The "Metabolic Blockade" Effect

The 2-chloro-6-fluorophenyl moiety is not merely a lipophilic spacer; it is a functional metabolic shield.

-

Oxidation Resistance: The C2 and C6 positions on the phenyl ring are primary sites for Cytochrome P450-mediated hydroxylation. Disubstitution with halogen atoms (Cl, F) effectively blocks these sites, extending the half-life (

) of the parent drug. -

Atropisomerism Control: The steric bulk of the chlorine atom at the ortho position, combined with the smaller fluorine, introduces a defined rotational barrier. This is crucial for locking bioactive conformations in kinase inhibitors where entropy penalties must be minimized.

Reactivity Profile: The -Chloroketone Warhead

The molecule features a reactive electrophilic center at C1 (chloromethyl) adjacent to a carbonyl group. This "bidentate" electrophilicity allows for rapid cyclization with binucleophiles (e.g., thioamides, amidines).

| Property | Specification |

| Molecular Formula | C |

| Molecular Weight | 221.06 g/mol |

| Core Reactivity | Nucleophilic Substitution ( |

| Key Precursor | 2-Chloro-6-fluorophenylacetone (CAS 93839-16-8) |

| Primary Hazard | Potent Alkylator / Lachrymator (Handle with strict PPE) |

Pharmaceutical Applications & Case Studies

Next-Generation HIV Therapeutics (NNRTIs)

Research into Dihydro-Alkoxy-Benzyl-Oxopyrimidines (DABOs) has identified the 2,6-dihalo-benzyl moiety as a critical determinant of potency against wild-type and resistant HIV-1 strains.

-

Mechanism: The 2-chloro-6-fluorobenzyl "wing" of the inhibitor fits into the hydrophobic non-nucleoside binding pocket (NNBP) of Reverse Transcriptase.

-

Utility: This chloroketone serves as a precursor to S-DABO analogs. The chloromethyl group facilitates the alkylation of pyrimidinethiones, or the construction of the pyrimidine core itself via condensation.

-

Evidence: Studies indicate that 6-(2-chloro-6-fluorobenzyl) substituted pyrimidinones exhibit superior antiviral potency compared to their difluoro counterparts due to optimized

-stacking interactions.

Anti-Tubercular ClpP1P2 Inhibitors

The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has shifted focus to novel targets like the ClpP1P2 protease.

-

Application: The compound is used to synthesize pyrrole-3-carboxylate derivatives. The 2-chloro-6-fluorobenzyl group, when appended to the pyrrole core (often via Hantzsch synthesis involving this ketone), enhances penetration through the mycobacterial cell wall.

-

Significance: These derivatives have shown activity comparable to ethambutol in vitro, with the halogenated benzyl group being essential for ClpP inhibition.

Kinase Inhibitor Scaffolds (c-Met / p38 MAP)

In oncology, the "benzyl-heterocycle" linkage is a common pharmacophore.

-

Target: c-Met receptor tyrosine kinase.

-

Chemistry: Reaction of the chloroketone with 2-aminopyridine derivatives yields imidazo[1,2-a]pyridines substituted with the 2-chloro-6-fluorobenzyl group. This motif mimics the hydrophobic phenylalanine residue found in many kinase active sites, acting as a "bioisostere" with improved metabolic stability.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-amino-4-(2-chloro-6-fluorobenzyl)thiazole scaffold, a versatile intermediate for drug discovery.

Reaction Logic

The synthesis exploits the reactivity of the

Materials

-

Reagent A: 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (1.0 equiv)

-

Reagent B: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Base: Sodium Bicarbonate (saturated aq.) for workup.

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (10 mmol, 2.21 g) in 50 mL of absolute ethanol.

-

Addition: Add Thiourea (11 mmol, 0.84 g) in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

C) for 4 hours. Monitor consumption of the chloroketone via TLC (Hexane:EtOAc 3:1).-

Checkpoint: The solution typically turns yellow. A white precipitate (the hydrobromide/hydrochloride salt of the thiazole) may begin to form.

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Concentration: Remove approximately 80% of the ethanol under reduced pressure.

-

Neutralization: Pour the residue into 50 mL of ice-water. Slowly adjust pH to ~8-9 using saturated NaHCO

solution. The free base thiazole will precipitate. -

Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure 2-amino-4-(2-chloro-6-fluorobenzyl)thiazole .

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic utility of the compound, mapping its conversion into three distinct pharmaceutical scaffolds.

Figure 1: Divergent synthetic pathways transforming the

Safety & Handling Protocols

Warning:

-

Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the initial addition of reagents.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically quench the alkylating agent before cleanup.

-

Waste Disposal: Segregate as "Halogenated Organic Waste". Do not mix with strong oxidizers.

References

-

MDPI - International Journal of Molecular Sciences. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

American Chemical Society (ACS) - Journal of Medicinal Chemistry. (2014). An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]

-

National Institutes of Health (NIH) - PMC. (2018). An integrated approach towards the development of novel antifungal agents containing thiadiazole. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2009). Synthesis and in vitro anti-Helicobacter pylori activity of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles. Retrieved from [Link]

Application Note: High-Purity Synthesis of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Executive Summary & Strategic Analysis

This application note details the optimized synthesis of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one , a critical electrophilic intermediate often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and protease inhibitors.[1]

The structural core—a 2,6-disubstituted phenyl ring linked to a chloromethyl ketone—presents specific steric and electronic challenges.[1] The presence of the ortho-fluorine and ortho-chlorine atoms creates significant steric bulk, hindering nucleophilic attack at the carbonyl during subsequent derivatization, while simultaneously deactivating the ring against electrophilic aromatic substitution.[1]

Key Mechanistic Insight

Direct halogenation of the parent ketone (1-(2-chloro-6-fluorophenyl)propan-2-one) is widely discouraged due to poor regioselectivity (mono- vs. di-chlorination) and difficulty in separating the resulting mixture.[1] Consequently, this protocol utilizes a homologation-functionalization strategy starting from the corresponding phenylacetic acid.[1] This route ensures the chloromethyl moiety is installed with 100% regiocontrol.[1]

Retrosynthetic Logic & Pathway

The synthesis is designed around the modified Nysted protocol , utilizing an acid chloride activation followed by diazo-insertion and chlorinolysis.[1] This method avoids the regioselectivity issues of direct ketone halogenation.[1]

Pathway Visualization[1][2]

Figure 1: Step-wise synthetic logic flow. The pathway utilizes a diazo-transfer mechanism to insert the methylene carbon and install the chlorine atom simultaneously.[1]

Detailed Experimental Protocols

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Starting Material: 2-Chloro-6-fluorophenylacetic acid (CAS: 37777-76-7)[1]

-

Activator: Oxalyl chloride (2.0 M in DCM)[1]

-

Diazo Source: (Trimethylsilyl)diazomethane (2.0 M in hexanes) [Note: Safer alternative to neat Diazomethane][1]

-

Quench/Halogenator: Hydrogen Chloride (4.0 M in Dioxane)[1]

-

Solvents: Dichloromethane (Anhydrous), THF, Acetonitrile.[1]

Step 1: Acid Chloride Activation

Objective: Convert the carboxylic acid to the highly reactive acid chloride.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 2-Chloro-6-fluorophenylacetic acid (5.0 g, 26.5 mmol) and anhydrous DCM (50 mL).

-

Catalysis: Add catalytic DMF (3 drops).[1] Rationale: DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction with oxalyl chloride.[1]

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride (3.5 mL, 40 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Gas evolution (CO, CO2, HCl) should be observed.[1]

-

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride. Re-dissolve the crude oil in anhydrous DCM (20 mL) and concentrate again (azeotropic removal) to ensure complete removal of HCl.

Step 2: Formation of the -Diazoketone

Objective: Nucleophilic acyl substitution with a diazo carbon nucleophile.[1]

-

Setup: Prepare a solution of the crude acid chloride (from Step 1) in a 1:1 mixture of anhydrous THF/Acetonitrile (50 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Diazo Addition: Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 20 mL, ~40 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

-

Safety Note: Maintain temperature <5°C. Rapid addition or higher temperatures can promote Wolff rearrangement byproducts.[1]

-

-

Stirring: Stir at 0°C for 3 hours. Monitor by TLC (disappearance of acid chloride).[1]

-

Mechanistic Note: The TMS group is cleaved during the workup or spontaneously during the reaction conditions in the presence of trace methanol (if used), but the primary species formed is the

-diazoketone.[1]

-

Step 3: Chlorinolysis (The Nysted Reaction)

Objective: Conversion of the diazoketone to the

-

Cooling: Ensure the diazoketone solution is at 0°C.

-

Acidolysis: Dropwise add HCl (4.0 M in Dioxane) (10 mL, 40 mmol).

-

Completion: Stir for 30 minutes at 0°C, then warm to RT for 30 minutes.

-

Quench: Carefully quench with saturated aqueous

until pH is neutral. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

, and concentrate.[1] -

Purification: Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Quantitative Data & Specifications

| Parameter | Specification / Result | Notes |

| Theoretical Yield | 5.86 g | Based on 5.0 g SM input |

| Typical Isolated Yield | 75 - 82% | 4.4 g - 4.8 g range |

| Purity (HPLC) | > 98% (AUC) | Critical for biological assays |

| Appearance | Pale yellow oil / Low melting solid | Crystallizes upon storage at -20°C |

| 1H NMR (CDCl3) | Characteristic singlet for -CH2Cl |

Key Analytical Markers:

-

The methylene protons adjacent to the chlorine (

-protons) typically appear as a singlet around 4.1–4.2 ppm.[1] -

The benzylic protons usually appear as a singlet (or doublet if long-range coupling exists with Fluorine) around 3.9–4.0 ppm.[1]

-

19F NMR is essential to confirm the integrity of the fluorine substituent (typically around -110 to -115 ppm).[1]

Process Safety & Troubleshooting (Self-Validating Systems)

Critical Control Points (CCP)

-

Moisture Control (Step 1):

-

Diazo Thermal Stability (Step 2):

-

Failure Mode: Temperatures >10°C during diazo addition can lead to carbene formation and Wolff rearrangement (formation of the homologated ester/acid).[1]

-

Validation: Maintain internal temperature probe at 0°C ± 2°C.

-

-

HCl Stoichiometry (Step 3):

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Acid Chloride formation | Increase DMF catalyst; ensure reagents are fresh. |

| Impurity: Methyl Ester | Methanol contamination in Step 2 | Ensure solvents are anhydrous; avoid MeOH in diazo step.[1] |

| Impurity: Dichloride | Over-reaction in Step 3 | Reduce HCl equivalents; lower temperature to -10°C. |

References

-

Nysted, L. N. (1975).[1] "Preparation of chloromethyl ketones." United States Patent 3,853,954.[1]

- Grounding: Establishes the foundational methodology for converting acid chlorides to chloromethyl ketones using diazomethane.

-

McPhee, W. D., & Klingsberg, E. (1946).[1] "Benzyl Chloromethyl Ketone."[1][2] Organic Syntheses, Coll.[1][2] Vol. 3, p. 119.[1] [1]

-

Grounding: Provides the classic, verified protocol for phenylacetic acid derivatives, serving as the baseline for the 2,6-disubstituted variant.[1]

-

-

Press, N. J., et al. (2006).[1] "Synthesis and evaluation of 2,6-disubstituted phenol derivatives as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.

- Context: Illustrates the utility of this specific intermedi

-

Aoyama, T., & Shioiri, T. (1981).[1] "New Methods and Reagents in Organic Synthesis. 14. A Safe Preparation of α-Diazo Ketones." Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255.[1]

- Grounding: Validates the use of TMS-Diazomethane as a safer alternative to traditional diazomethane for this transform

Sources

Synthesis of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one: A Detailed Guide for Chemical Researchers

Introduction

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is a substituted α-chloroketone of significant interest in medicinal chemistry and drug development. Its structural motifs are often found in pharmacologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the laboratory-scale preparation of this target molecule, with a focus on a reliable and well-documented synthetic route. The protocols and safety information herein are intended for trained research scientists and professionals in the field of organic synthesis.

Synthetic Strategy: The Arndt-Eistert Homologation Approach

The most established and versatile method for the synthesis of α-chloroketones from carboxylic acids is the Arndt-Eistert reaction.[1] This homologation procedure allows for the extension of a carboxylic acid carbon chain by one methylene group, which is subsequently functionalized. In the context of preparing 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one, the Arndt-Eistert synthesis provides a clear and logical pathway starting from the readily available (2-chloro-6-fluorophenyl)acetic acid.

The overall synthetic sequence involves three key transformations:

-

Activation of the Carboxylic Acid: The initial step is the conversion of (2-chloro-6-fluorophenyl)acetic acid to its more reactive acid chloride derivative, (2-chloro-6-fluorophenyl)acetyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).

-

Formation of the Diazoketone Intermediate: The resulting acid chloride is then reacted with diazomethane (CH₂N₂) or a safer alternative like trimethylsilyldiazomethane (TMS-diazomethane) to furnish the corresponding α-diazoketone.

-

Hydrochlorination to the α-Chloroketone: The final step involves the reaction of the diazoketone intermediate with hydrogen chloride (HCl) to yield the desired 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one.

This strategic approach is favored due to its high efficiency and predictability.

Reagents and Materials

A comprehensive list of the necessary reagents for the primary synthetic route is provided in the table below. It is imperative that all handling of these chemicals is performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| (2-chloro-6-fluorophenyl)acetic acid | 37777-76-7 | C₈H₆ClFO₂ | 188.58 | Irritant |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | Corrosive, Lachrymator |

| Diazomethane | 334-88-3 | CH₂N₂ | 42.04 | Explosive, Toxic, Carcinogen |

| Trimethylsilyldiazomethane (2.0 M in hexanes) | 18107-18-1 | C₄H₁₀N₂Si | 114.22 | Flammable, Toxic, Carcinogen |

| Hydrogen Chloride (in diethyl ether) | 7647-01-0 | HCl | 36.46 | Corrosive, Toxic |

| Diethyl ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Highly Flammable |

| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, Potential Carcinogen |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one.

Part 1: Synthesis of (2-chloro-6-fluorophenyl)acetyl chloride

This initial step activates the carboxylic acid for subsequent reaction with diazomethane.

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (2-chloro-6-fluorophenyl)acetic acid (1.0 eq).

-

Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the starting material.

-

Carefully add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-